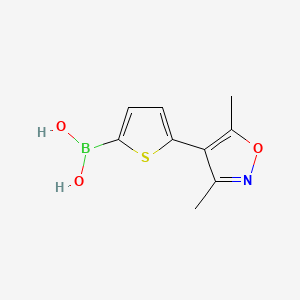

(5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid

Description

(5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid (CAS: 1121529-19-8) is a boronic acid derivative featuring a thiophene ring substituted with a 3,5-dimethylisoxazole moiety. Its molecular weight is 223.05 g/mol, and it is typically available at 98% purity . Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications.

Properties

IUPAC Name |

[5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3S/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)10(12)13/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHRELVSYJDHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=C(ON=C2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705136 | |

| Record name | [5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121529-19-8 | |

| Record name | [5-(3,5-Dimethyl-1,2-oxazol-4-yl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-(3,5-Dimethylisoxazol-4-yl)thiophen-2-yl)boronic acid is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes both isoxazole and thiophene moieties, contributes to its diverse biological properties. This article reviews the biological activities associated with this compound, supported by research findings, data tables, and relevant case studies.

The compound has a molecular formula of and a CAS number of 1121529-19-8. The presence of boron in its structure enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that boronic acids, including this compound, have shown promising anticancer properties. A study evaluated the cytotoxic effects of various boronic acids on cancer cell lines such as MCF-7 (breast cancer) and found significant cytotoxic activity with an IC50 value of against MCF-7 cells .

Table 1: Cytotoxicity of Boronic Acids on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Other Boronic Acids | Various | Varies |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using assays like ABTS and DPPH. The results indicated strong antioxidant activity with IC50 values of for ABTS and for DPPH .

Antibacterial Activity

The compound has demonstrated antibacterial properties in various studies. Its mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for survival. This was evidenced by its effectiveness against multiple bacterial strains in vitro.

Table 2: Antibacterial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | X.X |

| S. aureus | X.X |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes involved in cancer progression and oxidative stress pathways. The isoxazole moiety may facilitate binding to cytochrome P450 enzymes, affecting drug metabolism.

Case Studies

- Antitumor Efficacy : A study investigated the combination effects of this compound with doxorubicin on breast cancer cell lines. The results showed enhanced cytotoxicity when combined with doxorubicin compared to either agent alone, suggesting a synergistic effect .

- In Vivo Studies : In vivo evaluations using animal models demonstrated that formulations containing this compound exhibited reduced tumor growth rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to other boronic acids containing heterocyclic or thiophene-based substituents. Below is a detailed analysis of its distinguishing features relative to analogous compounds:

Structural Analogues

Key Observations:

- The 3,5-dimethylisoxazole group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce aggregation in solution compared to simpler thiophene boronic acids .

- Unlike 3-chlorothiophene-2,5-diboronic acid, the target compound has a single boronic acid group, limiting its utility in polymerization but improving selectivity in mono-functionalization reactions .

- Thiophene-quinoxaline derivatives (e.g., compounds 6 and 7 in ) exhibit extended π-conjugation, making them superior for optoelectronic applications. However, the target compound’s isoxazole moiety could enable unique electronic tuning for niche materials science uses .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling Efficiency : The thiophene backbone in the target compound facilitates coupling reactions due to sulfur’s electron-rich nature, similar to 2-thiopheneboronic acid (). However, the 3,5-dimethylisoxazole group may slow reaction kinetics slightly due to steric hindrance, as observed in substituted arylboronic acids .

- Comparison with Biphenyl Derivatives : Compounds 1a–1f and 2a–2f (), which feature biphenyl or phenyl-thiophene acetic acid cores, exhibit higher binding affinity in catalytic pockets due to extended planar structures. The target compound’s isoxazole-thiophene hybrid may prioritize electronic effects over steric compatibility in enzyme interactions .

Electronic and Photophysical Properties

- Conjugation Effects: The thiophene-isoxazole system offers moderate conjugation compared to thiophene-quinoxaline derivatives (), which absorb broader UV-Vis spectra due to quinoxaline’s electron-deficient nature.

- DFT Insights : Computational studies on similar thiophene-containing compounds (e.g., ) suggest that substituents like isoxazole could lower the HOMO-LUMO gap, enhancing charge-transfer properties. However, experimental data for the target compound is lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.